N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide

Description

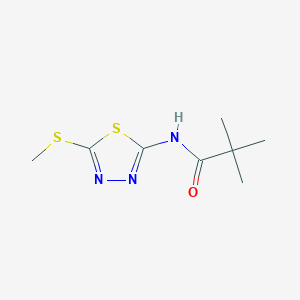

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS2/c1-8(2,3)5(12)9-6-10-11-7(13-4)14-6/h1-4H3,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQBMXAUJSGRHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves the reaction of 5-(methylthio)-1,3,4-thiadiazole-2-amine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The thiadiazole ring can be reduced under specific conditions, although this is less common.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced thiadiazole derivatives.

Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among 1,3,4-thiadiazole derivatives include substitutions at positions 2 (amide side chain) and 5 (thioether group). Below is a comparative analysis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide and analogous compounds:

*Estimated based on analogs with similar substituents (e.g., tert-butyl groups typically reduce melting points due to steric effects).

Key Observations:

- Thioether Substitutions : Methylthio (5f) derivatives generally exhibit lower melting points compared to ethylthio (5g) or benzylthio (5m) analogs, likely due to reduced molecular symmetry and weaker intermolecular forces .

- Amide Substituents : The pivalamide group in the target compound increases steric bulk compared to acetamide (5f) or propionamide (CAS 25958-44-5), which may impact solubility and bioavailability .

Spectroscopic Characterization

- 13C NMR : The CONH group in acetamide derivatives (e.g., 5a) resonates at ~168 ppm, consistent across the series. Pivalamide’s tert-butyl carbons are expected near 27–30 ppm (CH3) and 38–40 ppm (quaternary C) .

- Mass Spectrometry : Molecular ion peaks ([M+H]+) for methylthio-substituted thiadiazoles align with calculated masses (e.g., 5f: C15H18N3O2S2, MW 336.45 g/mol) .

Biological Activity

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

1. Overview of Biological Activity

The compound has been investigated for various biological activities:

- Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial and fungal pathogens.

- Anti-inflammatory Properties : Exhibited potential in reducing inflammation in various models.

- Anticancer Potential : Assessed for cytotoxic effects on different cancer cell lines.

2. Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been shown to inhibit bacterial cell wall synthesis and disrupt membrane integrity.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal |

3. Anti-inflammatory Activity

In studies assessing anti-inflammatory effects, the compound has shown significant efficacy in reducing paw edema in rat models induced by carrageenan. This suggests its potential as a therapeutic agent for inflammatory conditions.

| Model | Effect Observed | Dosage (mg/kg) | Reference |

|---|---|---|---|

| Carrageenan-induced edema | Significant reduction | 50 | |

| Chronic inflammation | Dose-dependent effect | 100 |

4. Anticancer Activity

The anticancer potential of this compound has been evaluated against multiple cancer cell lines. The compound exhibited cytotoxic effects with IC50 values indicating its potency.

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| MDA-MB-231 (breast) | 3.3 | Inhibition of cell proliferation | |

| HEK293T (kidney) | 34.71 | Induction of apoptosis | |

| PC3 (prostate) | 7.4 | Targeting Bcr-Abl kinase |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Anti-inflammatory Mechanism : Modulation of inflammatory cytokines and pathways involved in the inflammatory response.

- Anticancer Mechanism : Induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival and proliferation.

6. Case Studies

Several studies have explored the efficacy of this compound in both in vitro and in vivo settings:

- A study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model, demonstrating significant reduction in edema after treatment with the compound at various doses over a period of time .

- Another investigation into its anticancer properties revealed that the compound significantly inhibited the growth of MDA-MB-231 cells compared to standard chemotherapy agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.